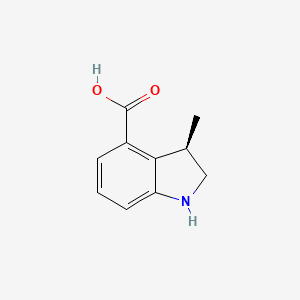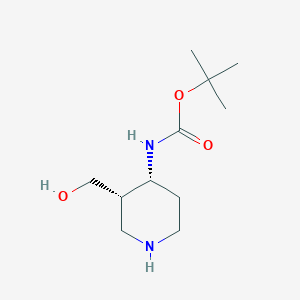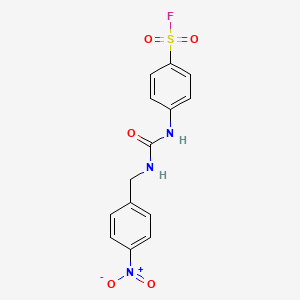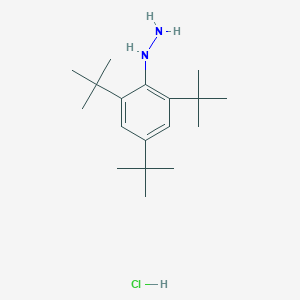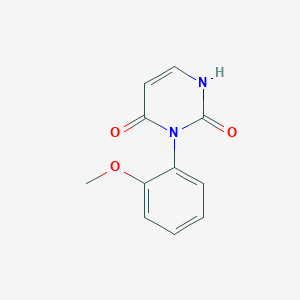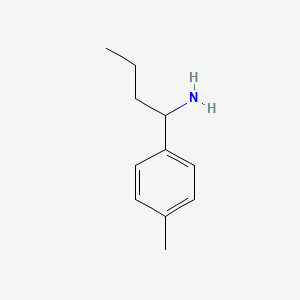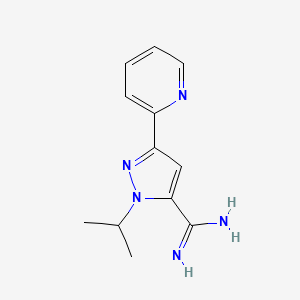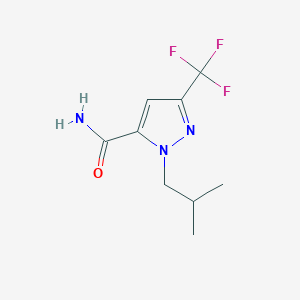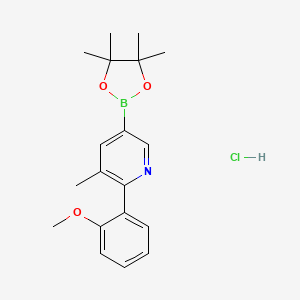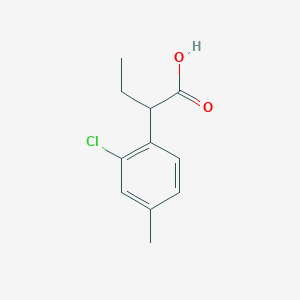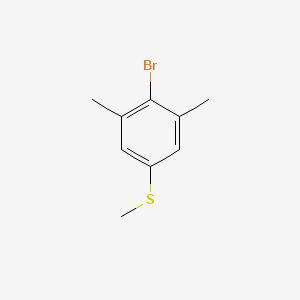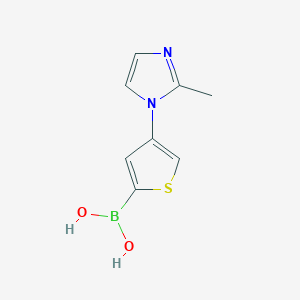
(4-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a 2-methyl-1H-imidazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Substitution on the Thiophene Ring: The thiophene ring can be functionalized by introducing the 2-methyl-1H-imidazol-1-yl group through a substitution reaction.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various aryl or vinyl-substituted thiophenes.
Scientific Research Applications
(4-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of (4-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the boronic acid group can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate biological pathways and enzyme activities, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride
- 2-(1H-Imidazol-1-yl)-1-phenylethanamine dihydrochloride hydrate
Uniqueness
(4-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both the imidazole and thiophene rings, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C8H9BN2O2S |
|---|---|
Molecular Weight |
208.05 g/mol |
IUPAC Name |
[4-(2-methylimidazol-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O2S/c1-6-10-2-3-11(6)7-4-8(9(12)13)14-5-7/h2-5,12-13H,1H3 |
InChI Key |
BJUNEJDLNKQNNQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)N2C=CN=C2C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine](/img/structure/B13343677.png)
